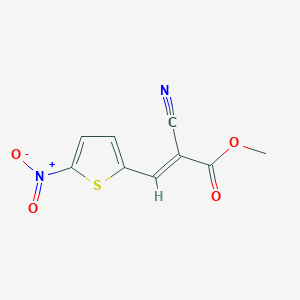![molecular formula C20H19BrN2O2S3 B12015970 N-(4-Bromophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12015970.png)
N-(4-Bromophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Bromophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide, also known by its CAS number 880041-33-8, is a chemical compound with the molecular formula C20H15BrN4O3S . It belongs to the class of thiazolidinones and exhibits interesting properties due to its unique structure.
Métodos De Preparación
Synthetic Routes:: The synthetic preparation of this compound involves the condensation of appropriate precursors. One common route includes the reaction between 4-bromobenzaldehyde and 2-thienylmethylene hydrazine in the presence of an appropriate catalyst. The resulting intermediate is then further reacted with hexanoyl chloride to form the final product .
Reaction Conditions::Step 1: Condensation of 4-bromobenzaldehyde and 2-thienylmethylene hydrazine.
Step 2: Reaction with hexanoyl chloride.
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for specific applications.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: The thiazolidinone ring can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group may occur.
Substitution: Substitution reactions at the bromine position are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO).
Reduction: Reducing agents such as sodium borohydride (NaBH).
Substitution: Nucleophilic substitution reactions using appropriate nucleophiles.
Major Products:: The major products depend on the specific reaction conditions and the substituents involved. For example, reduction of the carbonyl group would yield the corresponding alcohol.
Aplicaciones Científicas De Investigación
This compound finds applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity or as a probe in biological studies.
Medicine: Explored for its pharmacological properties.
Industry: May serve as a starting material for the development of new materials or drugs.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. its thiazolidinone scaffold suggests potential interactions with enzymes, receptors, or cellular pathways.
Comparación Con Compuestos Similares
While there are no direct analogs with the same substituents, similar thiazolidinone derivatives exist. These include compounds with variations in the phenyl or thienyl moieties.
Propiedades
Fórmula molecular |
C20H19BrN2O2S3 |
|---|---|
Peso molecular |
495.5 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanamide |
InChI |
InChI=1S/C20H19BrN2O2S3/c21-14-7-9-15(10-8-14)22-18(24)6-2-1-3-11-23-19(25)17(28-20(23)26)13-16-5-4-12-27-16/h4-5,7-10,12-13H,1-3,6,11H2,(H,22,24)/b17-13+ |
Clave InChI |
KOHUOQLICJFKDI-GHRIWEEISA-N |
SMILES isomérico |
C1=CSC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC=C(C=C3)Br |
SMILES canónico |
C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12015895.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015896.png)
![N-(3,4-difluorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015901.png)



![4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(3,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015927.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B12015945.png)
![Ethyl 2-[2-[4-(allyloxy)-3-methoxyphenyl]-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015950.png)
![(2Z)-3-[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-(1-methyl-1H-benzimidazol-2-YL)-2-propenenitrile](/img/structure/B12015958.png)
![3-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-furylmethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12015975.png)

![N-(2,6-dibromo-4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12015984.png)
